molecular formula C11H12ClNO B15086593 5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one

5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one

Cat. No.: B15086593
M. Wt: 209.67 g/mol
InChI Key: HESAUDVOEDNIKE-UHFFFAOYSA-N
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Description

5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a chloro-propyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one typically involves the cyclization of chloroacetanilides or the reduction of 2-nitrophenylacetic acids . Another method includes the Wolff–Kishner reduction of isatins . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The chloro-propyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-propyl)-1,3-dihydro-indol-2-one is unique due to its specific structure, which combines the indole ring with a chloro-propyl group. This combination can result in distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

5-(3-chloropropyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H12ClNO/c12-5-1-2-8-3-4-10-9(6-8)7-11(14)13-10/h3-4,6H,1-2,5,7H2,(H,13,14)

InChI Key

HESAUDVOEDNIKE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCCCl)NC1=O

Origin of Product

United States

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